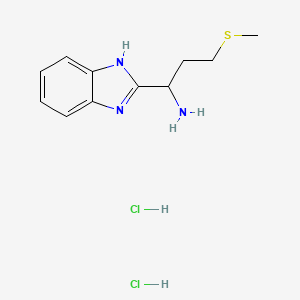

1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine dihydrochloride

Description

1-(1H-1,3-Benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine dihydrochloride (CAS: 1171352-71-8) is a synthetic organic compound featuring a benzodiazolyl core, a methylsulfanyl (SCH₃) group, and a propane-1-amine backbone, with two hydrochloride counterions enhancing its solubility . The molecular formula of the base compound is C₁₁H₁₅N₃S, and the dihydrochloride salt form increases its molecular weight to approximately 294.24 g/mol (base: 221.32 g/mol + 2HCl: 72.92 g/mol) . This compound is structurally characterized by:

- A 1H-1,3-benzodiazole heterocycle (benzodiazolyl group), which contributes to aromatic stacking and hydrogen-bonding interactions.

- A methylsulfanyl substituent, which may enhance lipophilicity and metabolic stability.

- A propan-1-amine chain, providing flexibility for molecular interactions.

The dihydrochloride salt form improves aqueous solubility, making it suitable for pharmacological and agrochemical applications.

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S.2ClH/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11;;/h2-5,8H,6-7,12H2,1H3,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOXOTKMALMLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=NC2=CC=CC=C2N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₁₃Cl₂N₃S

- Molecular Weight : 248.19 g/mol

- CAS Number : Not explicitly provided in the search results.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer research and neuropharmacology. Its structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in cell proliferation and signaling pathways.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, related benzodiazole derivatives have demonstrated significant inhibitory effects on cell proliferation in breast cancer models (MCF-7 and MDA-MB-231) with IC₅₀ values ranging from 10 to 33 nM . These findings suggest that the compound may share similar mechanisms of action.

Table 1: Antiproliferative Activity of Benzodiazole Derivatives

| Compound | Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Tubulin destabilization |

| Compound B | MDA-MB-231 | 23 | Inhibition of cell cycle progression |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its antiproliferative effects is hypothesized to involve:

- Tubulin Interaction : Similar compounds have been shown to bind at the colchicine site on tubulin, leading to destabilization of microtubules and subsequent apoptosis in cancer cells .

- Cell Cycle Arrest : Flow cytometry analyses indicate that certain derivatives can induce G₂/M phase arrest, leading to increased apoptosis rates in treated cells .

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of related benzodiazole compounds. For example:

- Study on Antitumor Activity : A study evaluated a series of benzodiazole derivatives for their antitumor activity against various cancer cell lines. The results indicated that modifications to the benzodiazole core significantly influenced biological activity, enhancing potency against specific targets .

- Neuropharmacological Effects : Investigations into the neuropharmacological potential of benzodiazole derivatives have shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurodevelopmental disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally analogous molecules:

Key Comparison Points :

Structural Modifications: The benzodiazolyl core in the target compound distinguishes it from triazole- or imidazole-containing analogs (e.g., ). Benzodiazolyl groups are known for enhanced π-π stacking in drug-receptor interactions compared to simpler heterocycles. The methylsulfanyl group in the target compound may offer superior metabolic stability over methylthio or unsubstituted chains in related molecules .

Solubility and Bioavailability :

- The dihydrochloride salt form of the target compound significantly improves water solubility compared to its free base (e.g., ) or single-salt derivatives (e.g., ), facilitating formulation in aqueous-based pharmaceuticals.

Biological Activity: While direct data for the target compound are absent, structurally similar benzimidazole derivatives (e.g., imidazolylindol-propanol) have shown potent antifungal activity (MIC: 0.001 μg/mL against Candida albicans) . The methylsulfanyl group may further modulate antifungal efficacy by enhancing membrane permeability.

Synthetic Utility :

- The target compound’s amine group allows for derivatization into amides or ureas, a feature shared with compounds like 3.66 . However, its simpler structure (vs. fluorinated analogs) reduces synthetic complexity and cost.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.